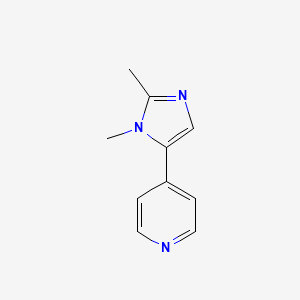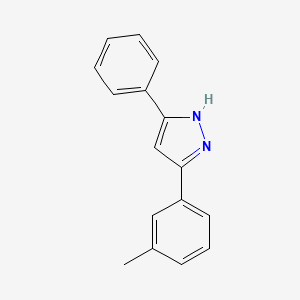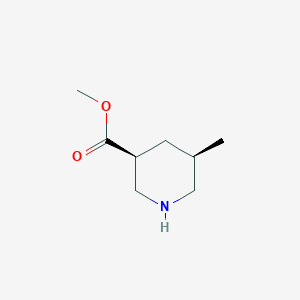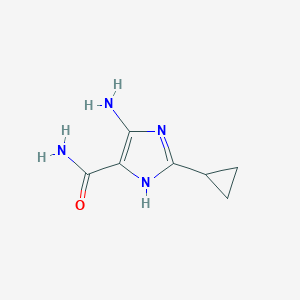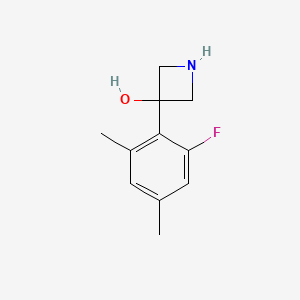
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the fluoro and dimethyl groups on the phenyl ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-4,6-dimethylphenylamine with an appropriate azetidinone precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The azetidine ring can be reduced to form the corresponding amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-one.
Reduction: Formation of 3-(2-Fluoro-4,6-dimethylphenyl)azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets. The fluoro and dimethyl groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The azetidine ring may also play a role in stabilizing the compound’s interaction with its target. The exact molecular pathways involved depend on the specific application and target of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2,6-Difluorophenyl)azetidin-3-ol: Similar structure but with two fluoro groups instead of one.
3-(2-Chloro-4,6-dimethylphenyl)azetidin-3-ol: Similar structure but with a chloro group instead of a fluoro group.
3-(2-Fluoro-4-methylphenyl)azetidin-3-ol: Similar structure but with one methyl group instead of two.
Uniqueness
3-(2-Fluoro-4,6-dimethylphenyl)azetidin-3-ol is unique due to the specific combination of the fluoro and dimethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
3-(2-fluoro-4,6-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H14FNO/c1-7-3-8(2)10(9(12)4-7)11(14)5-13-6-11/h3-4,13-14H,5-6H2,1-2H3 |
InChI-Schlüssel |
GIVOTOKPXYUFJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)F)C2(CNC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



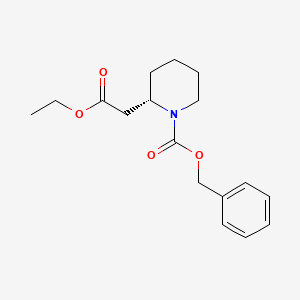
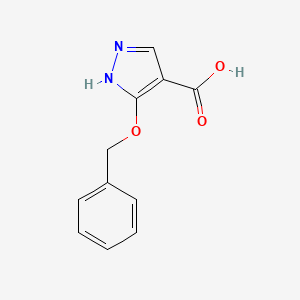
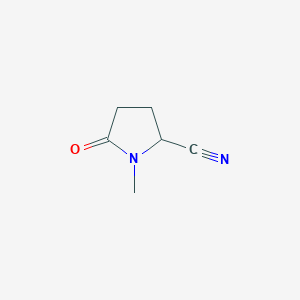
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
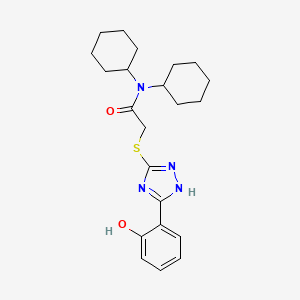
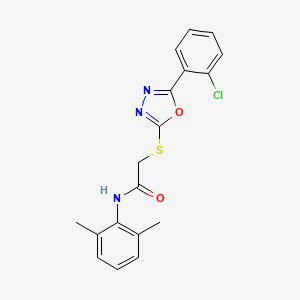
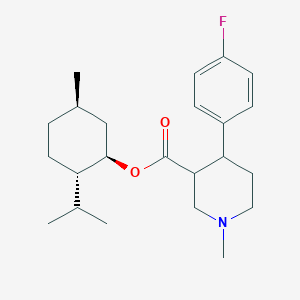
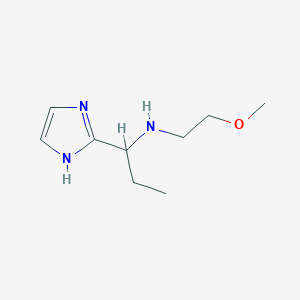
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
